

Physicochemical Properties of N-benzyl-N-methyl-1,2-diaminoethane: A Technical Guide

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Compound of Interest

Compound Name: *N1-Benzyl-N1-methylethane-1,2-diamine*

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Introduction

N-benzyl-N-methyl-1,2-diaminoethane is a substituted ethylenediamine derivative with potential applications in various fields of chemical and pharmaceutical research. A thorough understanding of its physicochemical properties is fundamental for its synthesis, handling, and potential application in drug design and development. This technical guide provides a summary of the available data on the physicochemical properties of N-benzyl-N-methyl-1,2-diaminoethane, alongside detailed, generalized experimental protocols for their determination.

Core Physicochemical Properties

Currently, experimentally determined physicochemical data for N-benzyl-N-methyl-1,2-diaminoethane is limited in publicly accessible literature. The following table summarizes the available information, which primarily consists of predicted values. Researchers are advised to use these values with caution and are encouraged to determine them experimentally.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₆ N ₂	[1][2]
Molecular Weight	164.25 g/mol	[1][2]
Melting Point	49.73 °C (Predicted)	[3]
Boiling Point	~256.9 °C at 760 mmHg (Predicted)	[3]
Density	~0.9 g/cm ³ (Predicted)	[3]
pKa	Data Not Available	
Solubility	Data Not Available	

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physicochemical properties of diamine compounds like N-benzyl-N-methyl-1,2-diaminoethane.

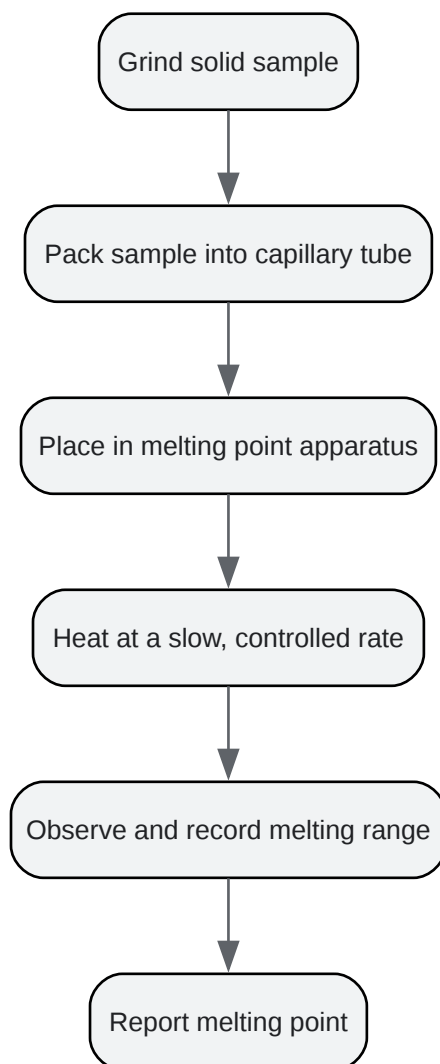
Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of the crystalline solid is finely ground and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a calibrated thermometer or a digital temperature sensor.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is reported as the melting point.



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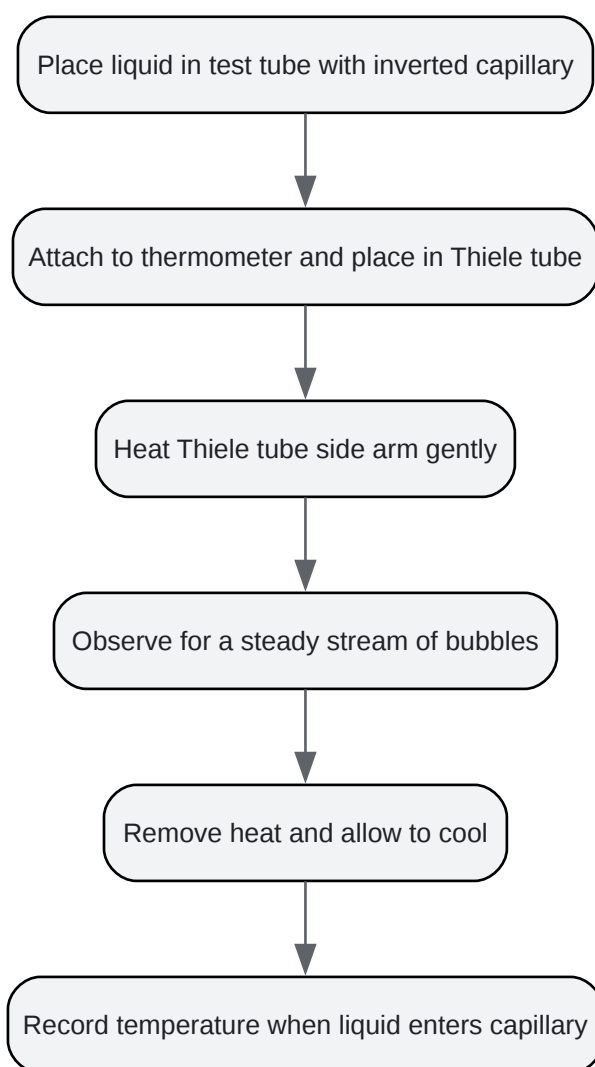
Figure 1: Workflow for Melting Point Determination

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

- **Sample Preparation:** A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the liquid.
- **Apparatus Setup:** The test tube assembly is attached to a thermometer and placed in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil).
- **Heating:** The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
- **Observation:** As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.



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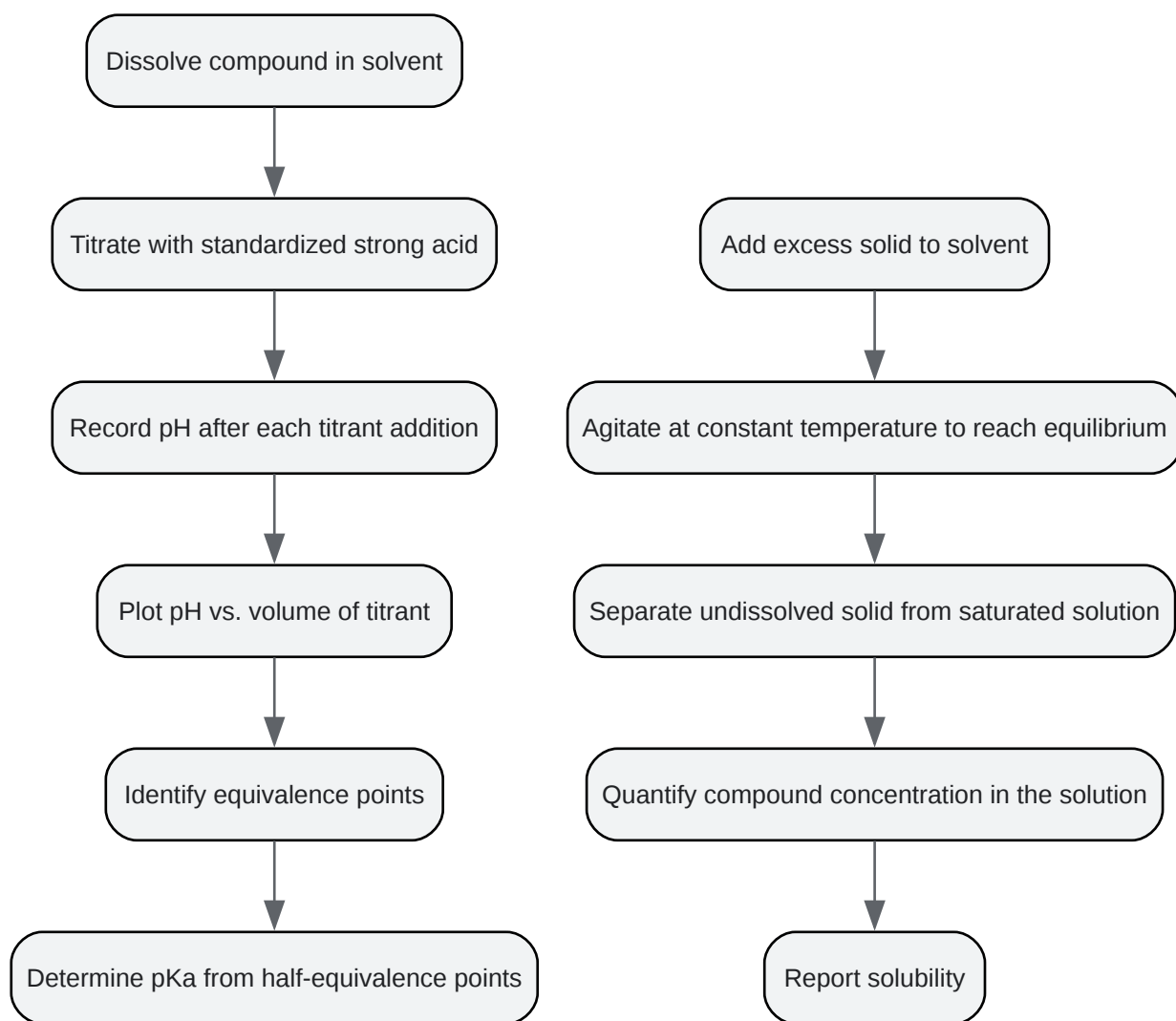
Figure 2: Workflow for Boiling Point Determination

pKa Determination

The pKa is a measure of the acidity or basicity of a compound. For a diamine, two pKa values would be expected, corresponding to the two amine functional groups.

Methodology: Potentiometric Titration

- **Solution Preparation:** A precisely weighed amount of the compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture, to a known concentration.
- **Titration Setup:** The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A burette containing a standardized solution of a strong acid (e.g., HCl) is positioned above the beaker.
- **Titration:** The acidic titrant is added in small, precise increments to the diamine solution. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
- **Data Analysis:** The pH is plotted against the volume of titrant added. The equivalence points, where the amine groups are neutralized, are identified from the inflection points of the titration curve. The pKa values are determined from the pH at the half-equivalence points.



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